1-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)cyclopropane-1-carboxylic acid
Description
1-(1,1-Dioxo-3,6-dihydro-2H-1λ⁶-thiopyran-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a fused 3,6-dihydro-2H-1λ⁶-thiopyran-4-yl ring system with a sulfone (dioxo) group. The thiopyran-dioxide moiety contributes unique electronic and solubility properties due to its polar sulfone group and partially unsaturated heterocyclic structure.
Properties
IUPAC Name |
1-(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c10-8(11)9(3-4-9)7-1-5-14(12,13)6-2-7/h1H,2-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIRBKJDQPTNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC=C1C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the construction of the thiopyran ring followed by the introduction of the cyclopropane ring and subsequent oxidation to introduce the dioxo groups. Common reagents and conditions include strong oxidizing agents and specific catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyran derivatives.
Substitution: Formation of substituted thiopyran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its therapeutic potential in drug development.
Industry: It might find use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would be determined by the context of its use.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility: Derivatives like the methoxyphenyl and cyanocyclopropane analogs are synthesized via cyclopropanation or Suzuki coupling, as described in and .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (CF₃, CN) enhance binding to hydrophobic enzyme pockets.
- Polar substituents (e.g., sulfone) improve solubility but may reduce membrane permeability.
- Patent Landscape : PharmaBlock Sciences lists cyclopropane derivatives as "building blocks" for kinase inhibitors and GPCR modulators .
Biological Activity
1-(1,1-Dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and plant biology. Its unique structure, characterized by a cyclopropane ring fused with a thiopyran moiety, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C9H14O5S
- Molecular Weight : 234.27 g/mol
- CAS Number : 2137539-51-4
Research indicates that derivatives of cyclopropane carboxylic acids, including 1-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)cyclopropane-1-carboxylic acid, exhibit inhibitory effects on ethylene biosynthesis in plants. Ethylene is a crucial hormone involved in various physiological processes including fruit ripening and senescence. The compound acts as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), which is pivotal in the ethylene biosynthetic pathway .
Inhibition of Ethylene Production
The compound has been shown to significantly reduce ethylene production in plant tissues. This property is particularly useful in agricultural applications where delaying ripening can enhance shelf life and reduce post-harvest losses. For instance, studies have demonstrated that treatment with cyclopropane carboxylic acid derivatives can lead to decreased activity of ACO, thus inhibiting the ripening process in fruits such as peaches and apples .
Antioxidant Properties
In addition to its role in ethylene inhibition, there are indications that this compound may possess antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of cyclopropane carboxylic acids can scavenge free radicals and enhance cellular defense mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Ethylene Inhibition | Reduced ripening rates in fruits | |
| Antioxidant Activity | Scavenging of free radicals | |
| Inhibition of ACO | Decreased enzyme activity |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of 1-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)cyclopropane-1-carboxylic acid with ACO enzymes. The results indicate strong binding interactions, suggesting that structural modifications could enhance its efficacy as an ethylene biosynthesis inhibitor.
Table 2: Docking Results
| Ligand | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.93 × 10^4 |
| (E)-1-amino-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
